molecular formula C10H13NO B11953571 N-methyl-N-prop-2-enoxyaniline CAS No. 77102-32-0

N-methyl-N-prop-2-enoxyaniline

Cat. No.: B11953571
CAS No.: 77102-32-0
M. Wt: 163.22 g/mol
InChI Key: FYEZCGHRDYHDQI-UHFFFAOYSA-N
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Description

N-methyl-N-prop-2-enoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a prop-2-enoxy group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-prop-2-enoxyaniline can be achieved through several methods. One common approach involves the reaction of N-methylaniline with prop-2-enol under suitable conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-prop-2-enoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the aniline ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-prop-2-enoxybenzene, while reduction could produce N-methyl-N-prop-2-enylamine.

Scientific Research Applications

N-methyl-N-prop-2-enoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-N-prop-2-enoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: A simpler derivative with only a methyl group attached to the nitrogen atom.

    N-prop-2-enylaniline: Contains a prop-2-enyl group instead of a prop-2-enoxy group.

    N-methyl-N-prop-2-ynylaniline: Features a prop-2-ynyl group, adding an additional level of complexity.

Uniqueness

N-methyl-N-prop-2-enoxyaniline is unique due to the presence of both a methyl and a prop-2-enoxy group, which confer distinct chemical properties and reactivity

Properties

CAS No.

77102-32-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-methyl-N-prop-2-enoxyaniline

InChI

InChI=1S/C10H13NO/c1-3-9-12-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3

InChI Key

FYEZCGHRDYHDQI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)OCC=C

Origin of Product

United States

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